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Introduction
Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a pivotal role

in one-carbon (1C) metabolism. It catalyzes the conversion of serine to glycine, a reaction that

provides the primary source of one-carbon units for the synthesis of nucleotides (purines and

thymidylate) and other essential biomolecules.[1][2][3] In many types of cancer, SHMT2 is

upregulated to meet the high metabolic demands of rapid cell proliferation, making it an

attractive therapeutic target.[4][5][6] Elevated SHMT2 expression has been linked to poor

prognosis in various malignancies, including B-cell lymphomas, breast cancer, and gastric

cancer.[3][4][5][7]

Shmt-IN-2 is a potent and stereospecific small-molecule inhibitor of both the cytosolic (SHMT1)

and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, with IC50 values of

13 nM and 66 nM, respectively. By blocking SHMT2 activity, Shmt-IN-2 disrupts the production

of one-carbon units, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately,

apoptosis in cancer cells.[1] These application notes provide detailed protocols for evaluating

the in vitro efficacy of Shmt-IN-2 in cancer cell lines.

Signaling Pathway and Experimental Workflow
The inhibition of SHMT2 by Shmt-IN-2 disrupts the one-carbon metabolic pathway, which is

crucial for nucleotide synthesis and cellular redox balance. This disruption leads to a cascade
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of cellular events, including cell cycle arrest and apoptosis.
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Caption: Mechanism of Shmt-IN-2 Action.

The following diagram outlines the general experimental workflow for assessing the in vitro

effects of Shmt-IN-2 on cancer cell lines.
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Caption: Experimental Workflow for Shmt-IN-2 In Vitro Testing.
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Data Presentation
The following table summarizes the expected quantitative data from the described

experimental protocols.

Parameter Assay Cell Line(s)
Shmt-IN-2
Concentration
Range

Expected
Outcome

IC50
Cell Viability

(MTT/CCK-8)

e.g., Ramos,

DoHH2 (B-cell

lymphoma);

MCF-7, MDA-

MB-231 (Breast

Cancer)

0.1 - 50 µM

Dose-dependent

decrease in cell

viability. B-cell

lymphomas may

show higher

sensitivity (lower

IC50 values).

Percentage of

Apoptotic Cells

Apoptosis

(Annexin V/PI

Flow Cytometry)

As above

1x, 2x, 5x IC50

values (e.g., 5 -

25 µM)

Dose-dependent

increase in early

and late

apoptotic cell

populations.

Cell Cycle

Distribution (%)

Cell Cycle

Analysis (PI

Staining)

As above

1x, 2x IC50

values (e.g., 5 -

10 µM)

Arrest in G1 or S

phase of the cell

cycle.

Caspase-3/7

Activity

Caspase-Glo 3/7

Assay
As above

1x, 2x, 5x IC50

values

Dose-dependent

increase in

luminescence,

indicating

caspase

activation.

Experimental Protocols
Preparation of Shmt-IN-2 Stock and Working Solutions
Materials:
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Shmt-IN-2 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

Sterile microcentrifuge tubes

Protocol:

Stock Solution (10 mM): Prepare a 10 mM stock solution of Shmt-IN-2 by dissolving the

appropriate amount of powder in DMSO. For example, dissolve 1 mg of Shmt-IN-2 (molar

mass will be specific to the supplied batch) in the calculated volume of DMSO. Vortex

thoroughly to ensure complete dissolution.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store at -20°C or -80°C for long-term storage, protected from light.[2]

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution.

Prepare working solutions by diluting the stock solution in complete cell culture medium to

the desired final concentrations. Ensure the final DMSO concentration in the culture medium

does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with

the same final concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT or CCK-8)
This protocol determines the concentration of Shmt-IN-2 that inhibits cell proliferation by 50%

(IC50).

Materials:

Selected cancer cell lines (e.g., Ramos, DoHH2)

Complete cell culture medium

Shmt-IN-2 working solutions

96-well clear flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 kit

Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment (for

adherent cells) and recovery.

Treatment: Prepare a series of Shmt-IN-2 dilutions (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM) in

complete medium. Remove the old medium from the wells and add 100 µL of the respective

Shmt-IN-2 working solutions or vehicle control.

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

MTT/CCK-8 Addition:

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C. Then, add 100 µL of solubilization buffer to each well and incubate for at

least 2 hours at room temperature in the dark, with gentle shaking.

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

Data Acquisition: Measure the absorbance on a microplate reader. For MTT, the wavelength

is typically 570 nm. For CCK-8, it is 450 nm.

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot

the viability against the log of Shmt-IN-2 concentration and determine the IC50 value using

non-linear regression analysis.

Apoptosis Assay by Annexin V and Propidium Iodide
(PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis.
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Materials:

Selected cancer cell lines

6-well plates

Shmt-IN-2 working solutions (e.g., concentrations based on the determined IC50)

Annexin V-FITC/PI Apoptosis Detection Kit

1X Binding Buffer

Phosphate-Buffered Saline (PBS)

Flow cytometer

Protocol:

Cell Seeding and Treatment: Seed 2 x 10^5 to 5 x 10^5 cells/well in 6-well plates and allow

them to adhere overnight. Treat the cells with Shmt-IN-2 at selected concentrations (e.g.,

vehicle, 1x IC50, 2x IC50) for 24 to 72 hours.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize

and combine with the supernatant.

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-

FITC and 5 µL of PI solution.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within

one hour using a flow cytometer.

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early

apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin
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V-/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of Shmt-IN-2 on cell cycle progression.

Materials:

Selected cancer cell lines

6-well plates

Shmt-IN-2 working solutions

PBS

70% ethanol (ice-cold)

RNase A solution

PI staining solution

Flow cytometer

Protocol:

Cell Seeding and Treatment: Seed cells in 6-well plates as described for the apoptosis

assay. Treat with Shmt-IN-2 at desired concentrations for 24 to 48 hours.

Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of

ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or

overnight).

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash

the cell pellet once with PBS.

Staining: Resuspend the cells in 500 µL of PI/RNase A staining buffer.
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Incubation: Incubate for 30 minutes at room temperature in the dark.

Data Acquisition: Analyze the samples using a flow cytometer.

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and

determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Compare the cell cycle distribution of treated cells to the vehicle control.[4]

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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